4,6-Bis(diphenylphosphino)phenoxazine is an organophosphorus compound characterized by its unique structure, which includes two diphenylphosphino groups attached to a phenoxazine core. Its molecular formula is C₃₆H₂₇N₁O₁P₂, and it has a molecular weight of approximately 551.55 g/mol. The compound is notable for its potential applications in various fields, including catalysis and materials science, due to its ability to coordinate with metals and form stable complexes .
,6-Bis(diphenylphosphino)phenoxazine, also known as Nixantphos, is a bidentate ligand commonly employed in coordination chemistry research. Its key feature is the presence of two diphenylphosphine groups (PPh2) bound to a central phenoxazine scaffold. These phosphine groups can coordinate with metal centers, forming complexes that act as catalysts in various organic transformations.
One prominent application of Nixantphos is in rhodium-catalyzed hydroformylation reactions. In these reactions, an alkene reacts with hydrogen (H2) and carbon monoxide (CO) to form an aldehyde. Studies have shown that Nixantphos-rhodium complexes exhibit high activity and selectivity in hydroformylation, enabling the efficient production of aldehydes with desired chain lengths [PubChem: 4,6-Bis(diphenylphosphino)phenoxazine, ].
The unique structure of Nixantphos contributes to its catalytic effectiveness. The phenoxazine moiety helps to pre-organize the two phosphine groups in a cis-configuration, which is favorable for binding to metal centers. Additionally, the relatively long distance between the phosphine atoms (around 4.2 Å) reduces steric hindrance around the metal center, allowing for better substrate coordination [National Institutes of Health (.gov), National Center for Biotechnology Information. PMC2960967, ].
The synthesis of 4,6-Bis(diphenylphosphino)phenoxazine typically involves the following steps:
4,6-Bis(diphenylphosphino)phenoxazine has several applications:
Interaction studies involving 4,6-Bis(diphenylphosphino)phenoxazine primarily focus on its coordination chemistry with transition metals. These studies help understand how the compound behaves in different environments and its effectiveness as a ligand. Such interactions can influence the stability and reactivity of metal complexes formed with this compound .
Several compounds share structural similarities with 4,6-Bis(diphenylphosphino)phenoxazine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4,4'-Bis(diphenylphosphino)biphenyl | Contains two diphenylphosphino groups on biphenyl | Stronger steric hindrance due to biphenyl structure |
Diphosphine Ligands | General class with varying substituents | Varies widely in reactivity and selectivity |
Phosphine Oxide Compounds | Phosphines with oxygen functionality | Often exhibits different coordination properties |
The uniqueness of 4,6-Bis(diphenylphosphino)phenoxazine lies in its phenoxazine core combined with diphenylphosphino groups, which enhances its stability and coordination capabilities compared to other phosphine ligands .